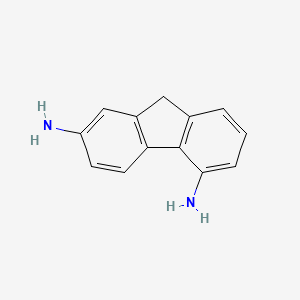

9H-Fluorene-2,5-diamine

Description

Structure

3D Structure

Properties

CAS No. |

7071-89-8 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

9H-fluorene-2,5-diamine |

InChI |

InChI=1S/C13H12N2/c14-10-4-5-11-9(7-10)6-8-2-1-3-12(15)13(8)11/h1-5,7H,6,14-15H2 |

InChI Key |

RRLKPKUPGAXIQP-UHFFFAOYSA-N |

SMILES |

C1C2=C(C3=C1C=C(C=C3)N)C(=CC=C2)N |

Canonical SMILES |

C1C2=C(C3=C1C=C(C=C3)N)C(=CC=C2)N |

Other CAS No. |

7071-89-8 |

Synonyms |

2,5-fluorenediamine |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Route Optimization for 9h Fluorene 2,5 Diamine and Its Derivatives

Direct Synthesis Approaches to 9H-Fluorene-2,5-diamine

The most common and direct methods for synthesizing this compound involve the preparation of a dinitro precursor followed by a reduction step. Catalytic amination of dihalo-fluorene derivatives also presents a viable, though less documented, alternative.

Precursor Chemistry and Reduction Pathways

The synthesis of this compound typically commences with the nitration of 9-fluorenone. The reaction of 9-fluorenone with a mixture of fuming nitric acid and concentrated sulfuric acid can lead to the formation of various nitrated isomers, including 2,5-dinitro-9-fluorenone. orgsyn.org The reaction conditions, such as temperature and reaction time, are critical in controlling the regioselectivity of the nitration.

Once the 2,5-dinitro-9-fluorenone precursor is obtained, the next crucial step is the reduction of the nitro groups to amines. A common method for this transformation is the use of reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl), or catalytic hydrogenation. For instance, the reduction of the related 2,7-dinitro-9-fluorenone to 2,7-diamino-9-fluorenone has been successfully achieved using iron powder in the presence of hydrochloric acid under reflux conditions. google.com This suggests a similar and effective pathway for the synthesis of the 2,5-diamine isomer. The general reaction scheme is as follows:

Step 1: Nitration of 9-Fluorenone

9-Fluorenone + HNO₃/H₂SO₄ → 2,5-Dinitro-9-fluorenone

Step 2: Reduction of 2,5-Dinitro-9-fluorenone

2,5-Dinitro-9-fluorenone + Reducing Agent (e.g., Fe/HCl) → this compound

The carbonyl group at the 9-position of the fluorenone precursor is often reduced to a methylene (B1212753) group during the same reduction step that converts the nitro groups to amines, directly yielding this compound.

Below is a table summarizing common reduction methods for dinitroarenes, which are applicable to the synthesis of this compound.

| Reagent/Catalyst | Solvent | Conditions | Yield |

| Fe / HCl | Ethanol (B145695)/Water | Reflux | High |

| SnCl₂ / HCl | Ethanol | Room Temperature or Reflux | Good to High |

| H₂ / Pd/C | Methanol/THF | Room Temperature, Atmospheric Pressure | High |

| NaBH₄ / NiCl₂ | Methanol | Room Temperature | Moderate to High |

Catalytic Amination Strategies

An alternative approach to the synthesis of this compound involves the direct introduction of amino groups onto a fluorene (B118485) backbone through catalytic amination. This typically requires a dihalogenated fluorene precursor, such as 2,5-dibromo-9H-fluorene. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org

In this strategy, 2,5-dibromo-9H-fluorene would be reacted with an ammonia equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the efficiency of the reaction. While specific examples for the synthesis of this compound via this method are not extensively reported, the general applicability of the Buchwald-Hartwig amination to aryl halides makes it a highly plausible and potentially advantageous route, especially for accessing derivatives with specific substitution patterns. wikipedia.orgrug.nl

Advanced Functionalization and Derivatization Techniques

The amino groups of this compound are versatile handles for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The amino groups of this compound can be further functionalized using palladium-catalyzed cross-coupling reactions. For instance, the diamine can be converted to the corresponding dibromide or diiodide, which can then participate in Suzuki or Buchwald-Hartwig reactions.

The Suzuki coupling allows for the formation of carbon-carbon bonds by reacting the dihalo-fluorene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This is a highly effective method for introducing aryl or vinyl substituents onto the fluorene core.

The Buchwald-Hartwig amination can be employed to introduce additional or different amino groups, leading to more complex polyamino fluorene derivatives. This reaction involves the coupling of the dihalo-fluorene with a primary or secondary amine. wikipedia.orgresearchgate.netresearchgate.net

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, THF |

Condensation Reactions for Schiff Bases and Imines

The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. chemprob.orgjocpr.com This reaction is typically carried out by refluxing the diamine with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The formation of the C=N double bond extends the conjugation of the fluorene system and provides a platform for the synthesis of various heterocyclic compounds and metal complexes.

For example, the reaction of a fluorene-based diamine with various aromatic aldehydes can yield novel Schiff base derivatives. chemprob.org These compounds are of interest for their potential applications in materials science and as antioxidants.

Electrophilic Aromatic Substitution and Subsequent Transformations

The fluorene ring system is susceptible to electrophilic aromatic substitution, although the presence of two activating amino groups significantly influences the regioselectivity of these reactions. wikipedia.orgmsu.eduyoutube.com The amino groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially substitute at positions ortho and para to the amino groups.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid over-oxidation.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

The resulting substituted this compound derivatives can then undergo further transformations, providing access to a diverse library of compounds with a wide range of functionalities.

Regioselective Functionalization at the Fluorene Core and Amino Groups

The ability to selectively introduce functional groups at specific positions on the this compound molecule is crucial for tailoring its properties for various applications. Functionalization can be targeted at two primary locations: the aromatic fluorene core and the exocyclic amino groups.

Functionalization of Amino Groups: The amino groups at the C2 and C5 positions are nucleophilic and can readily react with a variety of electrophiles. This allows for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas. For instance, in the synthesis of novel hepatitis C virus (HCV) inhibitors, fluorene-2,7-diamine, a close structural isomer of the 2,5-diamine, has been functionalized by coupling with amino acid carbamate derivatives. nih.gov This type of reaction, typically employing coupling reagents like HBTU (1-Hydroxy-7-azabenzotriazole) in the presence of a base like triethylamine (TEA), demonstrates a common strategy for selectively modifying the amino moieties. nih.gov A similar approach can be applied to this compound, where the two amino groups can be functionalized with different substituents to create asymmetric molecules with potentially unique properties.

Functionalization of the Fluorene Core: Introducing substituents onto the aromatic backbone of the fluorene ring system requires different strategies, often involving electrophilic aromatic substitution. The positions of substitution are directed by the existing amino groups, which are activating and ortho-, para-directing. For this compound, this would direct incoming electrophiles to the C1, C3, C4, and C6 positions. For example, the synthesis of fluorene-based two-photon absorbing molecules often starts with a nitro-substituted fluorene, which is later reduced to an amine. nih.gov This highlights a common synthetic route where the functionalization of the core precedes the formation of the diamine. Halogenation, nitration, and Friedel-Crafts reactions are other potential methods for core functionalization, with the specific regioselectivity depending on the reaction conditions and the steric and electronic nature of the reactants.

Multi-Component Reactions and One-Pot Syntheses of Complex Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. jocpr.comnih.gov One-pot syntheses, a related strategy, involve sequential reactions in a single vessel, avoiding the need for isolating intermediates.

The fluorene scaffold has been successfully incorporated into complex molecules using MCRs, particularly isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions. rug.nlresearchgate.net While much of the reported research focuses on functionalization at the C9 position using substrates like 9-isocyanofluorene, the diamine functionality of this compound makes it a suitable candidate for MCRs where an amine component is required. rug.nl For example, this compound could potentially serve as the diamine component in a double Ugi reaction, reacting with two equivalents of an aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble complex, symmetrical structures.

The development of MCRs provides a powerful platform for creating libraries of diverse compounds for applications in drug discovery and materials science. jocpr.com The use of this compound as a building block in such reactions allows for the integration of the rigid, planar fluorene core into larger, more complex architectures in a highly efficient manner.

Methodological Advancements in Synthesis (e.g., Microwave-Assisted, Green Chemistry Approaches)

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally sustainable. This has led to the adoption of new technologies and principles, such as microwave-assisted synthesis and green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.net In the synthesis of fluorene-based materials, microwave assistance has been successfully applied to polymerization reactions and the synthesis of small molecules. For example, the synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene from 9-fluorenone and 2-phenoxyethanol saw a significant yield increase from 33% with conventional heating to 81% under microwave irradiation, with the reaction time reduced to just 10 minutes. researchgate.net Similarly, high molecular weight polyfluorenes have been prepared in minutes using microwave-assisted Ni(0) mediated polymerization. nih.govuni-wuppertal.de These examples demonstrate the potential of microwave technology to accelerate the synthesis of this compound and its derivatives, making the processes more efficient and scalable.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Fluorene Derivative

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Al³⁺-montmorillonite | 160 | - | 33 | researchgate.net |

| Microwave Irradiation | Al³⁺-montmorillonite | 160 | 10 min | 81 | researchgate.net |

Green Chemistry Approaches: Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.com This can be achieved by using renewable feedstocks, employing less hazardous solvents and reagents, and designing more efficient, atom-economical reactions. In the context of fluorene chemistry, a highly efficient green method for synthesizing 9-fluorenones from 9H-fluorenes has been developed using air as the oxidant in the presence of KOH in THF, avoiding the need for harsh or toxic oxidizing agents. rsc.org

Applying green chemistry principles to the synthesis of this compound could involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or ionic liquids.

Catalysis: Employing non-toxic, recyclable catalysts, such as solid acid catalysts, to replace stoichiometric reagents. researchgate.net

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of atoms from the starting materials into the final product. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. nih.gov

By integrating these advanced methodologies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Structure Property Relationships and Fundamental Electronic Investigations

Conformational Analysis and Molecular Geometry

The geometry of 9H-Fluorene-2,5-diamine is defined by the sp²-hybridized carbon atoms of the aromatic system and the sp³-hybridized carbon at the C9 position. X-ray crystallographic studies on the related 2,7-diaminofluorene (B165470) hydrochloride confirm a nearly planar arrangement of the fluorene (B118485) core, with C-C bond lengths in the aromatic rings typical for sp² hybridization. The dihedral angle between the two benzene (B151609) rings of the fluorene system is generally small, indicating minimal distortion from planarity.

For this compound, a similar planarity of the core is expected. The primary conformational flexibility would involve the orientation of the hydrogen atoms on the amine groups. Rotation around the C-N bonds is generally facile, although hydrogen bonding in the solid state can lock the molecule into a specific conformation.

Analysis of Intermolecular Interactions and Solid-State Assembly

In the solid state, the assembly of this compound molecules would be governed by intermolecular forces. The primary interactions would be:

Hydrogen Bonding: The amine groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (the lone pair on N). This would lead to the formation of a robust hydrogen-bonding network, significantly influencing the crystal packing and contributing to a higher melting point.

π-π Stacking: The planar, electron-rich fluorene rings are prone to π-π stacking interactions. These interactions are crucial for charge transport in organic semiconductor applications. mdpi.com

The interplay of these interactions determines the supramolecular organization in the crystalline solid. The presence of strong hydrogen bonding and potential for π-stacking suggests that this compound would form a stable, well-ordered crystalline structure.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the electronic properties and reactivity of molecules. It focuses on the HOMO and LUMO energy levels. mdpi.com

For this compound, theoretical calculations would be expected to show:

HOMO Distribution: The HOMO is predicted to be primarily localized across the π-system of the fluorene core, with significant contributions from the electron-donating amine groups at the C2 and C5 positions. The asymmetric nature of the substitution would likely lead to an asymmetric distribution of the HOMO.

LUMO Distribution: The LUMO is typically distributed over the central fluorene bicyclic framework.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) dictates the molecule's absorption and emission properties. The presence of the two amino groups raises the HOMO energy, leading to a smaller band gap compared to unsubstituted fluorene.

The table below shows theoretical data for related fluorene derivatives, illustrating how substituents modulate FMO energy levels.

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) | Source |

| Poly(9,9-dihexyl-fluorene-2,7-diyl) | -5.48 | -2.70 | 2.78 | researchgate.net |

| Dibenzofulvene-arylamino (2,7-sub) | -4.95 | -2.15 | 2.80 | mdpi.com |

| Dibenzofulvene-arylamino (3,6-sub) | -5.02 | -2.12 | 2.90 | mdpi.com |

This table is for illustrative purposes based on related compounds, as specific data for this compound is not available.

Charge Transfer Characteristics within Fluorene Diamine Architectures

Charge transfer (CT) is a critical process in materials used for organic electronics.

Intramolecular Charge Transfer (ICT): In molecules with distinct electron-donating and electron-accepting parts (a D-π-A structure), light absorption can promote an electron from a donor-localized HOMO to an acceptor-localized LUMO. While this compound is a D-π-D system (two donors), its asymmetry could lead to some degree of charge redistribution upon excitation. True ICT would be more prominent in derivatives where one amine group is replaced or modified with an electron-withdrawing group. acs.org

Intermolecular Charge Transfer: This occurs between adjacent molecules in the solid state or in aggregates. mdpi.com The efficiency of this process is highly dependent on the molecular packing and orbital overlap between neighboring molecules. The potential for π-stacking in this compound suggests that intermolecular charge transfer could be an important feature of its solid-state properties, which is essential for applications like hole transport materials in OLEDs.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is routinely used to investigate the properties of fluorene (B118485) derivatives. vu.ltmdpi.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through geometry optimization calculations. For fluorene-based molecules, DFT methods such as B3LYP with a basis set like 6-31G(d) are commonly employed to find the minimum energy structure. vu.lt

The optimization of 9H-Fluorene-2,5-diamine would yield key structural parameters. Based on studies of similar molecules, such as 2,7-diaminofluorene (B165470), the fluorene core is expected to be largely planar, though the amine groups may exhibit some pyramidalization. columbia.edu Key parameters such as bond lengths, bond angles, and dihedral angles that define the molecular shape would be determined.

Once the optimized geometry is found, a vibrational analysis is typically performed. This calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the theoretical vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

Table 1: Illustrative Calculated Ground State Geometrical Parameters for 2,7-diaminofluorene (Structural Isomer) This data is for a related, well-studied isomer and is intended to be representative of the type of information obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amine) | ~1.40 Å |

| Bond Length | C-C (biphenyl bridge) | ~1.49 Å |

| Bond Angle | H-N-H (amine) | ~112° |

| Dihedral Angle | C-C-C-C (fluorene planarity) | ~0° |

Data modeled after typical DFT results for fluorene derivatives.

The electronic properties of organic semiconductors are largely governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that approximates the electronic band gap of the material. vu.lt

For this compound, DFT calculations would predict these orbital energies. The positions of the amino groups on the fluorene core are expected to significantly influence the electronic structure. The nitrogen lone pairs contribute to the HOMO, raising its energy level, while the LUMO is typically distributed across the π-conjugated fluorene system. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths and is a key factor in designing materials for electronic devices.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Fluorene-Diamine System This data is illustrative and based on typical values for donor-substituted fluorenes.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.20 |

| LUMO | -1.95 |

| Energy Gap (E_gap) | 3.25 |

Values are representative of those found in literature for similar compounds. vu.lt

Computational methods can simulate various types of spectra, providing a direct comparison with experimental data.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. acs.orgacs.org For fluorene derivatives, these calculations typically predict strong π-π* transitions. acs.org The calculated maximum absorption wavelength (λ_max) for this compound would be compared with experimental measurements to validate the computational model.

Photoluminescence (PL): Simulating emission spectra (fluorescence) involves optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima gives the Stokes shift, which provides insight into the geometric relaxation upon excitation.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical shifts for ¹H and ¹³C nuclei can aid in the structural confirmation of the synthesized molecule.

Table 3: Example of Simulated Spectroscopic Data for a Fluorene Derivative Illustrative data based on typical TD-DFT calculations for fluorene-based dyes.

| Property | Calculated Value |

| Absorption λ_max (UV-Vis) | ~370 nm |

| Emission λ_max (PL) | ~425 nm |

| Stokes Shift | ~55 nm |

| Major Transition | HOMO → LUMO (π-π*) |

Data modeled after findings for symmetrical fluorene derivatives. acs.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Dynamics

Beyond simple absorption and emission spectra, TD-DFT can be used to explore the dynamics of excited states. This is crucial for understanding the photophysical behavior of a molecule, including the pathways for energy dissipation. For a material intended for use in an Organic Light-Emitting Diode (OLED), understanding the nature of the excited state—whether it is a localized excitation, a charge-transfer state, or has triplet character—is essential. acs.org TD-DFT calculations can map out potential energy surfaces of excited states, identify transition states, and calculate rates of non-radiative processes like internal conversion and intersystem crossing.

Molecular Dynamics (MD) Simulations for Aggregation Behavior and Morphological Prediction

While DFT and TD-DFT are powerful for single molecules, the performance of an organic electronic device depends on the properties of the material in its solid state. Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules to predict bulk properties like morphology and aggregation. nih.govresearchgate.net

For this compound, MD simulations would start with a number of molecules placed randomly in a simulation box. By calculating the forces between molecules over time, the simulation can predict how they will pack together. This can reveal whether the material is likely to form an ordered crystalline structure or a disordered amorphous film, which has significant implications for charge transport. These simulations can also identify common intermolecular interactions, such as π-π stacking, which are critical for charge hopping between molecules. researchgate.net

Development and Validation of Force Fields for Organic Electronic Materials

MD simulations rely on a set of parameters known as a force field to describe the potential energy of the system. While general-purpose force fields like OPLS or CHARMM exist, they may not accurately describe the specific interactions in conjugated materials like polyfluorenes. researchgate.netnih.gov

Therefore, a crucial area of computational research is the development and validation of specific force fields for these materials. This process involves using high-level DFT calculations to determine key parameters, especially those for dihedral angles that control the planarity of the conjugated backbone and the interactions between adjacent molecules. acs.org A well-parameterized force field for this compound would be essential for conducting accurate, large-scale MD simulations to predict its solid-state morphology and properties. researchgate.netacs.org

Theoretical Assessment of Charge Carrier Mobility and Transport Mechanisms

The charge carrier mobility (μ) is a crucial parameter for the performance of organic electronic devices. In organic semiconductors, charge transport is typically described by a hopping mechanism, where charges (electrons or holes) move between adjacent molecules or conjugated segments. nih.govrsc.org Theoretical models are essential for calculating mobility by quantifying the key parameters that govern this process.

The assessment of charge transport properties for a molecule like this compound would involve several key computational steps. The primary theoretical framework used is the incoherent charge hopping model, often described by Marcus theory. The hopping rate (k) between two molecules is dependent on two critical parameters: the electronic coupling (or transfer integral, V) between the molecules and the reorganization energy (λ) of the individual molecule.

Reorganization Energy (λ): The reorganization energy is the energy required for a molecule's geometry to relax from its neutral-state equilibrium geometry to the cation/anion-state equilibrium geometry upon losing/gaining an electron, and the concurrent electronic energy change. It is a measure of the charge localization tendency and is a critical factor influencing charge mobility. A smaller reorganization energy is generally desirable for efficient charge transport. Computational chemistry, particularly Density Functional Theory (DFT), is used to calculate λ by optimizing the geometries and energies of both the neutral and charged states of the molecule.

Electronic Coupling (V): The electronic coupling, V, quantifies the strength of the electronic interaction between adjacent molecules in a packed structure and is highly sensitive to their relative distance and orientation. Larger electronic coupling values facilitate faster charge transfer. Calculating V typically requires knowledge of the material's solid-state packing, which can be predicted using molecular dynamics (MD) simulations to generate amorphous or crystalline morphologies. rsc.org

While these computational methods are well-established for fluorene derivatives, specific values for this compound have not been reported in the reviewed literature. A theoretical study would be required to determine its specific potential as a charge-transporting material.

Table 1: Theoretical Parameters for Charge Carrier Mobility Assessment This table outlines the parameters that would be calculated in a typical theoretical study. Specific values for this compound are not currently available in the literature.

| Parameter | Symbol | Description | Typical Computational Method | Value for this compound |

| Hole Reorganization Energy | λh | Energy cost to deform the molecule upon hole transfer. | DFT (e.g., B3LYP functional) | Not Available in Literature |

| Electron Reorganization Energy | λe | Energy cost to deform the molecule upon electron transfer. | DFT (e.g., B3LYP functional) | Not Available in Literature |

| Electronic Coupling | V | Strength of electronic interaction between adjacent molecules. | DFT/MD Simulations | Not Available in Literature |

| Hole Mobility | µh | The velocity of hole transport per unit electric field. | Kinetic Monte Carlo / Hopping Models | Not Available in Literature |

| Electron Mobility | µe | The velocity of electron transport per unit electric field. | Kinetic Monte Carlo / Hopping Models | Not Available in Literature |

Applications in Advanced Materials Science

Polymer and Copolymer Science

Synthesis and Characterization of Block and Graft Copolymers

The integration of 9H-Fluorene-2,5-diamine into block and graft copolymers allows for the creation of macromolecules with precisely controlled architectures and multifunctional properties. Block copolymers containing fluorene (B118485) segments can be synthesized using controlled polymerization techniques, such as atom-transfer radical polymerization (ATRP) or Suzuki polycondensation, which allow for the sequential addition of different monomer blocks. researchgate.netresearchgate.net This results in materials that combine the desirable optoelectronic properties of the fluorene block with the distinct characteristics of other polymer segments.

Graft copolymers are synthesized by attaching polymer side chains to a main polymer backbone. numberanalytics.com Two primary strategies are employed:

Grafting-onto: Pre-synthesized polymer chains with reactive end groups are attached to the main backbone. mdpi.com

Grafting-from: Side chains are grown directly from initiation sites located on the backbone polymer. numberanalytics.com

For fluorene-based systems, the diamine functionality of this compound can be used to either form the polymer backbone or to introduce grafting sites for subsequent polymerization.

The characterization of these complex copolymer structures is crucial for understanding their properties. A combination of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the copolymers. numberanalytics.comnih.gov

Gel Permeation Chromatography (GPC): Determines the molecular weight and polydispersity index (PDI) of the polymers, providing insight into the control achieved during polymerization. numberanalytics.comnih.gov

Differential Scanning Calorimetry (DSC): Investigates the thermal properties, such as the glass transition temperature (Tg), of the different polymer blocks. numberanalytics.com

Table 1: Common Techniques for Characterizing Block and Graft Copolymers

| Technique | Information Obtained | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms chemical structure and copolymer composition. | numberanalytics.comnih.gov |

| Gel Permeation Chromatography (GPC) | Measures molecular weight and polydispersity (PDI). | numberanalytics.comnih.gov |

| Differential Scanning Calorimetry (DSC) | Determines thermal transitions like glass transition temperature (Tg). | numberanalytics.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the copolymer. | researchgate.net |

Development of Cross-Linked Polymer Networks and Their Performance

Cross-linking transforms linear polymers into three-dimensional networks, significantly enhancing their mechanical, thermal, and chemical stability. specialchem.com this compound is an effective cross-linking agent, particularly for polymer systems like polyimides. The cross-linking mechanism involves a reaction between the amine groups of the diamine and the imide rings within the polyimide backbone, forming stable amide linkages. researchgate.net This process creates a robust, covalently bonded network structure. mdpi.com

The introduction of these cross-links has a profound impact on the material's performance:

Improved Thermal Stability: The network structure restricts polymer chain mobility, increasing the material's resistance to thermal degradation.

Enhanced Mechanical Strength: Cross-linking increases the tensile strength and modulus of the polymer. mdpi.com

Increased Chemical Resistance: The cross-linked network is less susceptible to swelling and dissolution by solvents. mdpi.com

Reduced Gas Permeability: The densification of the polymer structure upon cross-linking typically leads to reduced gas permeability, although it can improve the selectivity for certain gas pairs by tightening the interstitial space between polymer chains. researchgate.netmdpi.com

The degree of cross-linking can be controlled by adjusting the concentration of the diamine cross-linker, allowing for the fine-tuning of the final material properties to suit specific applications. mdpi.com

Ionic Polymers and Polyelectrolytes Derived from Fluorene Diamines

Ionic polymers, or polyelectrolytes, contain charged groups on their repeating units and are of interest for applications in sensors, light-emitting devices, and as antistatic materials. mdpi.com Fluorene diamines, including the 2,5-isomer, can be used to synthesize main-chain ionic polymers.

A notable synthetic route is the ring-transmutation polymerization reaction. mdpi.comnih.gov In this method, a fluorene diamine is reacted with a bispyrylium salt in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction forms poly(pyridinium salt)s, a class of non-conjugated polyelectrolytes where the positively charged pyridinium (B92312) units are integrated into the polymer backbone. mdpi.com

Key properties of these fluorene-based polyelectrolytes include:

Solubility: They exhibit good solubility in polar organic solvents such as DMSO, chloroform, and tetrahydrofuran (B95107) (THF). nih.gov

Optical Properties: These polymers display distinct absorption and photoluminescence (PL) spectra. The incorporation of the poly(pyridinium salt) structure into the polyfluorene chain can introduce disorder and lead to a blue shift in the absorption spectra compared to neutral polyfluorene homopolymers. nih.gov

Liquid Crystalline Behavior: Under certain conditions, these rigid-chain polyelectrolytes can exhibit lyotropic liquid-crystalline phases in solution, which can be studied using polarized optical microscopy (POM). mdpi.comnih.gov

The counterions in these polyelectrolytes can be exchanged through a metathesis reaction, allowing for further modification of the polymer's properties. mdpi.com

Chemical Sensing and Chemodosimetry

The inherent fluorescence of the fluorene scaffold makes it an ideal platform for developing chemosensors. acs.org By functionalizing the fluorene core with receptor units capable of selectively binding to specific analytes, changes in the photophysical properties (fluorescence or color) can be used for detection. This compound is particularly useful in this context, as its amino groups can be readily converted into analyte-binding sites, such as Schiff bases.

Design Principles for Fluorescent and Colorimetric Chemosensors

The design of chemosensors based on this compound relies on modulating the electronic communication between the analyte receptor and the fluorene fluorophore. Several key photophysical mechanisms are commonly exploited:

Photoinduced Electron Transfer (PET): In the absence of an analyte, an electron-rich receptor can quench the fluorescence of the fluorophore via PET. Upon binding to a target analyte (e.g., a metal cation), the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence. encyclopedia.pub

Intramolecular Charge Transfer (ICT): These sensors often feature a donor-acceptor (D-A) structure. Analyte binding can alter the ICT character, leading to a shift in the absorption or emission wavelength and a change in color or fluorescence. acs.org

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a chelating receptor can increase the structural rigidity of the sensor molecule. This rigidity minimizes non-radiative decay pathways, leading to a significant enhancement in fluorescence emission. encyclopedia.pub

C=N Isomerization: Many sensors are Schiff bases formed by reacting the diamine with an aldehyde. The C=N double bond can undergo isomerization, which is a non-radiative process that quenches fluorescence. When an analyte binds to the imine nitrogen, this isomerization is restricted, resulting in a "turn-on" fluorescent signal. acs.orgmdpi.com

Selective Detection of Metal Cations

Derivatives of fluorene amines have been successfully employed in the design of chemosensors for various metal cations. By forming Schiff bases with different aldehydes, receptors with high selectivity for specific ions can be created. A notable example is the probe 1-[(9H-fluoren-2-ylimino)methyl]-2-naphthalenol (FIMN), which demonstrates multi-ion detection capabilities. researchgate.net It can detect Al³⁺ through a fluorescent "turn-on" response, while also acting as a colorimetric sensor for Fe³⁺, Co²⁺, and Cu²⁺. researchgate.net Another fluorene-based Schiff base sensor was designed for the selective turn-on detection of Cu²⁺, where binding suppresses both C=N isomerization and ICT. encyclopedia.pubmdpi.com

Table 2: Performance of Fluorene-Amine Based Chemosensors for Metal Cation Detection

| Sensor Structure | Target Ion | Sensing Mode | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 1-[(9H-fluoren-2-ylimino)methyl]-2-naphthalenol (FIMN) | Al³⁺ | Fluorescence Turn-On | 2.64 x 10⁻⁸ M | researchgate.net |

| 1-[(9H-fluoren-2-ylimino)methyl]-2-naphthalenol (FIMN) | Fe³⁺ | Colorimetric | 1.84 x 10⁻⁶ M | researchgate.net |

| 1-[(9H-fluoren-2-ylimino)methyl]-2-naphthalenol (FIMN) | Co²⁺ | Colorimetric | 8.35 x 10⁻⁵ M | researchgate.net |

| 1-[(9H-fluoren-2-ylimino)methyl]-2-naphthalenol (FIMN) | Cu²⁺ | Colorimetric | 5.04 x 10⁻⁵ M | researchgate.net |

| 2-[(9H-fluoren-2-ylmethylene)-amino]-phenol | Cu²⁺ | Fluorescence Turn-On | 1.49 μM | encyclopedia.pub |

Sensing of Small Organic Molecules and Anions

The design principles for cation sensing can be adapted for the detection of anions and neutral small molecules. The key is to create a receptor site that can selectively interact with the target analyte through mechanisms like hydrogen bonding or displacement reactions.

Fluorenone-based Schiff base sensors have shown remarkable efficacy in detecting iodide (I⁻) anions. acs.org These sensors exhibit a fluorescence enhancement, or "turn-on," response upon binding to iodide. This is a significant achievement, as many anion sensors rely on fluorescence quenching. The proposed mechanism involves the inhibition of both ICT and C=N isomerization, which provides structural rigidity to the sensor molecule and boosts fluorescence emission. acs.org These sensors demonstrate high sensitivity, with detection limits in the nanomolar range. acs.org

Furthermore, fluorene-based structures have been developed for the detection of nitroaromatic compounds, such as picric acid, which is a common explosive. researchgate.net The sensing mechanism often involves fluorescence quenching due to efficient electron transfer from the electron-rich fluorene polymer or molecule to the electron-deficient nitroaromatic analyte.

Table 3: Performance of Fluorene-Based Chemosensors for Anion and Small Molecule Detection

| Sensor Type | Target Analyte | Sensing Mode | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Fluorenone-based Schiff Base 1 | Iodide (I⁻) | Fluorescence Enhancement | 8.0 nM | acs.org |

| Fluorenone-based Schiff Base 2 | Iodide (I⁻) | Fluorescence Enhancement | 11.0 nM | acs.org |

| Chemosensor based on 1,4-bis((9H-fluoren-9-ylidene)methyl)benzene | Picric Acid | Fluorescence Quenching | 0.07 μM | researchgate.net |

Development of Optically Responsive Probes

The inherent fluorescence of the fluorene moiety is a key feature exploited in the development of optically responsive probes. Derivatives of fluorene diamines are investigated for their potential in sensing and bioimaging applications. The fluorescence properties, such as emission wavelength and quantum yield, can be sensitive to the local environment, including polarity, pH, and the presence of specific analytes.

Donor-π-acceptor (D-π-A) type architectures are a common strategy in the molecular engineering of nonlinear optical (NLO) materials. nih.gov In this context, the fluorene unit acts as the π-conjugated linker, while the diamine groups serve as electron donors. nih.gov By attaching suitable electron-acceptor groups to the fluorene backbone, intramolecular charge transfer (ICT) can be induced upon photoexcitation, leading to significant changes in the molecule's optical properties. This principle allows for the design of probes where interaction with an analyte modulates the ICT process, resulting in a detectable change in fluorescence color or intensity. For instance, spiro[fluorene-9,9'-xanthene] (B3069175) diamine derivatives are known to emit blue fluorescence, suggesting their utility in optoelectronic devices or bioimaging.

Research has also focused on fluorene-based compounds that exhibit aggregation-induced emission (AIE). researchgate.net In such systems, the molecules are weakly emissive in solution but become highly fluorescent in the aggregated state. researchgate.net This phenomenon is often utilized for developing probes that "light up" in the presence of specific targets that induce aggregation.

Supramolecular Chemistry and Self-Assembled Structures

The rigid and planar structure of the fluorene ring system, along with the hydrogen-bonding capability of its amine groups, makes this compound an excellent candidate for constructing well-defined supramolecular architectures. These non-covalent interactions drive the self-assembly of molecules into ordered, functional structures.

The self-assembly of fluorene diamine derivatives is primarily governed by a combination of intermolecular forces:

π-π Stacking: The extended aromatic system of the fluorene core promotes strong π-π stacking interactions, leading to the formation of columnar or lamellar structures. This is a crucial interaction for charge transport in organic electronic materials.

Hydrogen Bonding: The amine groups at the 2- and 5-positions can act as hydrogen bond donors, while the nitrogen atoms themselves can be acceptors. These directional interactions play a significant role in controlling the orientation and packing of the molecules in the solid state. In the case of co-crystals involving naphthalene-1,5-diamine and 9-fluorenone, hydrogen bonds and π–π interactions were found to dictate a herringbone packing pattern. researchgate.net

By modifying the functional groups tethered to the fluorene core, the motifs of the resulting self-assemblies can be precisely modulated. researchgate.net

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous polymers with high surface areas and tunable structures. tcichemicals.comwikipedia.orgtcichemicals.com Diamines are critical building blocks, or "linkers," for the synthesis of certain types of these frameworks. tcichemicals.com

Covalent Organic Frameworks (COFs): this compound can serve as a linear amine linker for the construction of imine-based COFs. tcichemicals.comtcichemicals.com The condensation reaction between the diamine and a complementary multifunctional aldehyde linker (e.g., a triformylbenzene derivative) results in a porous, crystalline network held together by robust covalent bonds. tcichemicals.comrsc.org The inherent properties of the fluorene unit, such as its rigidity and photoluminescence, can be transferred to the bulk COF material, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. tcichemicals.comrsc.org Imine-based COFs are noted for their high chemical stability compared to earlier boroxine-based frameworks. tcichemicals.com

Metal-Organic Frameworks (MOFs): In MOFs, metal ions or clusters are connected by organic linkers. wikipedia.org While carboxylic acids are common linkers, diamine-functionalized ligands can also be used. wikipedia.orgacs.org The amine groups of this compound can be post-synthetically modified or used to coordinate to metal centers, integrating the fluorene unit's electronic and optical properties into the MOF structure. The porosity and structural diversity of MOFs make them promising for applications in catalysis, sensing, and drug delivery. acs.org For example, 9,9-Dioctyl-9H-fluorene-2,7-diamine is commercially available as a linker for MOF synthesis. nanochemazone.com

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like light, heat, or mechanical force. nih.gov The integration of fluorene diamine derivatives into supramolecular systems allows for the creation of such materials.

A notable example is the development of mechanofluorochromic (MFC) solids, which change their emission color upon grinding or pressurization. researchgate.netnsc.ru Research on a bithiophene derivative of 2-((9H-fluoren-9-ylidene)methyl)pyridine demonstrated self-reversible mechanofluorochromism. researchgate.netnsc.ru The solid's emission spectrum red-shifted after grinding and recovered to its original state after one day without any other treatment. researchgate.netnsc.ru This behavior was attributed to a reversible phase transition between different molecular packing arrangements, which alters the extent of intermolecular π-π interactions and thus the fluorescence emission. researchgate.netnsc.ru The ability to create such systems highlights the potential for using fluorene-based compounds in sensors, memory devices, and security inks. researchgate.net

Catalysis and Ligand Design

The rigid C2-symmetric backbone of certain fluorene derivatives makes them excellent scaffolds for the design of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that enables the stereoselective synthesis of one enantiomer of a product over the other.

Chiral diamines are foundational components in many successful catalyst systems. chemrxiv.orgacs.org Ligands derived from a fluorene backbone and a chiral diamine have been synthesized and shown to be highly effective in asymmetric reactions.

One prominent application is in the asymmetric transfer hydrogenation (ATH) of ketones. scielo.br In this reaction, a hydrogen atom is transferred from a source like aqueous sodium formate (B1220265) to a prochiral ketone, producing a chiral alcohol. scielo.br C2-symmetric bis(sulfonamide) ligands, prepared by reacting a fluorene-disulfonyl chloride with a chiral diamine such as (1R,2R)-cyclohexane-1,2-diamine, have been complexed with rhodium (Rh(III)). scielo.brresearchgate.net These catalysts have demonstrated excellent performance in the ATH of various aromatic ketones, achieving high yields and enantiomeric excesses (ee). scielo.br The rigidity of the fluorene backbone is believed to enhance enantioselectivity by restricting the conformational flexibility of the catalyst complex. researchgate.net

| Substrate (Ketone) | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | Fluorene-bis(sulfonamide)-cyclohexanediamine | 86-97 | 94 |

| Various Aromatic Ketones | Fluorene-bis(sulfonamide)-cyclohexanediamine | 85-99 | 87-100 |

These findings underscore the value of the fluorene-diamine framework in creating highly efficient and selective catalysts for producing enantiomerically pure compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries. scielo.brorganic-chemistry.org

Spectroscopic and Advanced Characterization Techniques in Research

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The FTIR spectrum of 9H-Fluorene-2,5-diamine would be expected to exhibit several characteristic absorption bands:

N-H Stretching: The amino groups (-NH₂) would produce distinct, typically medium-to-strong, absorption bands in the region of 3300-3500 cm⁻¹. Primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the C9 methylene (B1212753) group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine groups would be expected around 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the aryl-amine C-N bond would likely be found in the 1250-1360 cm⁻¹ range.

These expected peaks are consistent with FTIR spectra reported for other aminofluorene derivatives. acs.orgrsc.orgsigmaaldrich.cn

Table 2: Expected FTIR Absorption Bands for this compound Data based on typical functional group absorption regions and spectra of related compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | acs.org |

| Aromatic C-H | Stretch | 3000 - 3100 | acs.org |

| Aliphatic C-H (-CH₂) | Stretch | 2850 - 2960 | acs.org |

| Aromatic C=C | Ring Skeletal Stretch | 1450 - 1600 | acs.org |

| Amino (-NH₂) | Bending (Scissoring) | ~1600 | acs.org |

| Aryl C-N | Stretch | 1250 - 1360 | niscpr.res.in |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Photoluminescence (PL) Spectroscopy

UV-Vis and Photoluminescence (PL) spectroscopy are used to investigate the electronic properties of conjugated molecules. UV-Vis measures the electronic transitions from the ground state to excited states upon absorption of light, while PL measures the emission of light as the molecule relaxes from an excited state back to the ground state.

For This compound , the conjugated π-system of the fluorene (B118485) core is expected to give rise to strong UV-Vis absorption bands. The presence of the electron-donating amino groups typically causes a bathochromic (red) shift of these absorption bands compared to the unsubstituted fluorene. The absorption spectra of fluorene derivatives usually show intense peaks corresponding to π-π* transitions. mdpi.comkoreascience.kr For instance, studies on 2,7-diaminofluorene (B165470) show absorption maxima influenced by solvent polarity. mdpi.com

The photoluminescence spectrum would reveal the emission properties. Many fluorene derivatives are known for their high fluorescence quantum yields, often emitting in the blue region of the spectrum. scispace.comacs.org The emission wavelength and intensity can be sensitive to the substitution pattern and the surrounding environment (solvatochromism). mdpi.comacs.org

Table 3: Representative Photophysical Data for Related Fluorene Compounds Data shown for illustrative purposes.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| 2,7-Diaminofluorene | DMSO | Not specified | 404 | mdpi.com |

| 9H-Fluorene-2,7-diamine hydrochloride | Not specified | 320, 365 | Not specified | |

| Poly(9-aminofluorene) | Water | Not specified | Blue emission | acs.org |

| 3-(1-Naphthyl)-10-phenylspiro[benzo[ij]tetraphene-7,9'-fluorene] | THF | 362, 382 | 412, 429 | koreascience.kr |

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

Electrochemical techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are used to study the redox behavior of a compound and to determine its frontier molecular orbital (HOMO and LUMO) energy levels.

In a CV experiment with This compound , the electron-donating amino groups would facilitate oxidation. Therefore, one would expect to observe at least one reversible or quasi-reversible oxidation wave at a relatively low potential, corresponding to the removal of electrons from the molecule to form a radical cation and then a dication. The onset potential of this oxidation wave can be used to estimate the energy of the Highest Occupied Molecular Orbital (HOMO). The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be similarly estimated from the reduction potential, if observable, or calculated from the HOMO level and the optical band gap determined by UV-Vis spectroscopy. For example, 9H-fluorene-2,7-diamine hydrochloride exhibits reversible oxidation waves at +0.78 V.

EIS provides more detailed information about the electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance. rsc.org

Table 4: Representative Electrochemical Data for Related Aminofluorene Compounds Data shown for illustrative purposes.

| Compound | Technique | Key Observation | Estimated HOMO (eV) | Reference |

| 9H-Fluorene-2,7-diamine hydrochloride | CV | Reversible oxidation at +0.78 V | Not specified | |

| Poly(2-aminofluorene) | CV | Used for characterization | Optical band gap 2.60 eV | nih.gov |

| 2-Aminofluorene-based polymers | CV | Used to determine energy gap | E_gap 5.51 - 7.65 eV | researchgate.netscilit.com |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. The crystalline arrangement, including bond lengths, bond angles, and intermolecular interactions, can be precisely determined.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk powder sample. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present. For This compound , a PXRD pattern would confirm its crystallinity and phase purity. The positions and intensities of the diffraction peaks are determined by the dimensions of the unit cell. researchgate.netnih.govnih.gov For example, the PXRD pattern for 9H-fluorene-2,7-diamine hydrochloride shows sharp peaks confirming its crystalline structure and phase purity.

If a suitable single crystal of This compound can be grown, single-crystal X-ray analysis can provide an unambiguous determination of its three-dimensional molecular structure. This technique yields precise data on bond lengths, bond angles, and the conformation of the molecule. It would definitively establish the planarity of the fluorene core and the orientation of the amino groups. Furthermore, it would reveal details about the crystal packing, such as hydrogen bonding between the amino groups of adjacent molecules, which significantly influences the material's bulk properties. iucr.org The analysis of related fluorene structures, like 9H-fluorene-2,7-diamine hydrochloride, has confirmed a nearly planar fluorene core and has detailed the hydrogen bonding network that stabilizes the crystal lattice.

Table 5: Illustrative Crystallographic Data for a Related Fluorene Compound Data shown for 9H-fluorene-2,7-diamine hydrochloride for illustrative purposes.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 8.24 Å, b = 10.56 Å, c = 14.32 Å | |

| Key Feature | Nearly planar fluorene core (dihedral angle < 5°) | |

| Intermolecular Forces | Hydrogen bonding (N–H···Cl) |

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Material Stability under Application Conditions

Thermal analysis is critical for determining the operational limits and stability of polymeric materials. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are routinely used to characterize high-performance polymers, such as polyimides and polyamides, derived from fluorene-based diamines.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing data on thermal stability and decomposition profiles. For polyimides and polyamides incorporating a fluorene backbone, TGA typically reveals high thermal stability. For instance, polyamides derived from 9,9-bis(4-aminophenyl)fluorene exhibit 10% weight loss temperatures (Td10) in the range of 535–593 °C in a nitrogen atmosphere, indicating their suitability for high-temperature applications. nycu.edu.tw Similarly, certain copolymerized polyimides (CPIs) show 5% weight loss temperatures (Td5) reaching up to 550 °C. mdpi.com Polyamide-imides synthesized using 9,9-bis(4-aminophenyl)fluorene also demonstrate excellent thermal stability, with 10% weight loss occurring at approximately 500 °C. ineosopen.org Branched polyimides based on the same diamine have shown 5% weight loss temperatures between 445-460 °C. researchgate.net This high thermal resistance is often attributed to the rigid, fused-ring structure of the fluorene moiety integrated into the polymer backbone. nih.gov

Differential Scanning Calorimetry (DSC) is used to detect thermal transitions, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous high-performance polymers derived from fluorene diamines, the Tg is a key parameter indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. Polyamides containing the 9,9-bis(4-aminophenyl)fluorene unit have been reported to possess high glass transition temperatures, ranging from 234 °C to 306 °C. nycu.edu.tw Copolymerized polyimides with a fluorene structure have also shown high Tg values, typically between 275 °C and 305 °C. mdpi.com The introduction of the bulky, rigid fluorene "cardo" structure restricts the rotational motion of the polymer chains, thus elevating the glass transition temperature.

The table below summarizes thermal properties for representative polymers synthesized using fluorene-based diamines, illustrating the high thermal stability conferred by the fluorene group.

| Polymer Type | Diamine Component | Td (Weight Loss %) | Tg (°C) | Reference |

| Polyamide | 9,9-bis(4-aminophenyl)fluorene | 535-593 °C (10%) | 234-306 °C | nycu.edu.tw |

| Copolymerized Polyimide | 6FAPB and FFDA | ≥ 550 °C (5%) | 275-305 °C | mdpi.com |

| Polyamide-imide | 9,9-bis(4-aminophenyl)fluorene | ~500 °C (10%) | 260-360 °C | ineosopen.org |

| Branched Polyimide | 9,9-bis(4-aminophenyl)fluorene | 445-460 °C (5%) | 155-161 °C | researchgate.net |

| Fluorinated Polyimide | DABA-6FDA | 495-539 °C (10%) | 388 °C | mdpi.com |

Microscopy Techniques (e.g., Atomic Force Microscopy - AFM, Transmission Electron Microscopy - TEM) for Morphological and Nanostructure Characterization

Microscopy techniques are indispensable for understanding the surface topography, morphology, and internal nanostructure of materials, which are directly linked to their functional properties. For polymers derived from fluorene-based monomers, Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) provide valuable nanoscale insights.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image the surface of materials at the nanoscale. In the study of fluorene-containing polymer films, AFM is employed to assess surface roughness and planarity. For example, studies on copolymerized polyimide films have utilized AFM to confirm "excellent surface planarity." mdpi.com The morphology of sulfonated membranes derived from fluorene-containing diamines has also been investigated using AFM to understand the surface characteristics that influence membrane performance. scispace.com The self-assembly of block copolymers containing fluorene units into well-defined micelles has been analyzed by AFM to ascertain their dimensions and properties. acs.org

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projection images of a material's internal structure. It is particularly useful for visualizing the morphology of polymer blends, nanocomposites, and self-assembled nanostructures. For instance, TEM has been used to study the self-assembly of fluorene-based block copolymers in different solvents, revealing the formation of various morphologies, including cylindrical and spherical structures. acs.org In polymer nanocomposites, TEM can reveal the dispersion and orientation of nanoparticles within the fluorene-polymer matrix.

The table below provides examples of how microscopy techniques are applied to characterize materials containing fluorene-based units.

| Material Type | Microscopy Technique | Key Findings | Reference |

| Copolymerized Polyimide Films | Atomic Force Microscopy (AFM) | Revealed excellent surface planarity. | mdpi.com |

| Fluorene-based Block Copolymers | Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM) | Analyzed the dimensions and morphology of self-assembled regular and inverse micelles. | acs.org |

| Sulfonated Membranes | Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM) | Investigated the morphology related to membrane properties. | scispace.com |

Emerging Research Directions and Future Perspectives

Integration with Low-Dimensional Nanomaterials (e.g., Graphene, Carbon Nanotubes)

The integration of 9H-fluorene-2,5-diamine derivatives with low-dimensional nanomaterials like graphene and carbon nanotubes (CNTs) is a rapidly advancing area of research. This synergy aims to create hybrid materials with enhanced properties that surpass those of the individual components.

Graphene, a single layer of carbon atoms arranged in a hexagonal lattice, is known for its exceptional hardness, thermal conductivity, and electrical conductivity. nanografi.com When fluorene-based polymers are combined with graphene, the resulting composites exhibit improved processability and dispersibility, which is crucial for their application in optoelectronics, photocatalysis, and nanomedicine. researchgate.net The chemical functionalization of graphene with fluorene (B118485) derivatives can tailor its properties for specific uses. researchgate.net

Carbon nanotubes, cylindrical molecules of rolled-up graphene sheets, possess remarkable mechanical, electrical, and thermal properties. ossila.com Their high electrical carrying capacity makes them ideal for electronic systems. ossila.com Composites of CNTs and fluorene-based polymers are being explored for various functional applications, with research focusing on optimizing dispersion and interfacial bonding to enhance the mechanical, electrical, and thermal characteristics of the resulting materials. scispace.commdpi.com The selective doping of single-walled carbon nanotubes with conjugated polyelectrolytes containing fluorene units can produce both p- and n-type composites, opening doors for flexible thermoelectric devices. rsc.org

Rational Design Principles for Next-Generation Functional Materials

The rational design of novel materials based on the this compound scaffold is guided by a deep understanding of structure-property relationships. Researchers are systematically modifying the core structure to fine-tune the electronic and optical properties for specific applications.

Key design strategies include:

Introducing Substituents: Attaching different functional groups to the fluorene core can significantly alter the material's performance in devices like organic light-emitting diodes (OLEDs). researchgate.net For instance, introducing aryl substituents at the C2 position can enhance OLED performance. researchgate.net

Controlling Planarity and Conjugation: The fluorene backbone provides a rigid and planar structure that can improve charge transport. However, in some cases, such as for NS5A inhibitors in the treatment of Hepatitis C, a less planar structure might be more effective. nih.gov

Creating Donor-Acceptor Architectures: The design of donor-π-acceptor systems helps to increase conjugation within the fluorophore, making these compounds highly suitable for a wide range of electronic and optoelectronic applications. researchgate.net

Utilizing Spiro-linkages: Incorporating spiro-linked fluorene units leads to materials with high thermal stability, good solubility, and intense fluorescence, which are desirable properties for optoelectronic materials. researchgate.net

Exploration of Novel Reaction Pathways and Sustainable Synthesis Methods

The development of efficient and environmentally friendly methods for synthesizing this compound and its derivatives is a critical area of research. Traditional synthesis methods often involve harsh conditions, complex procedures, or the use of toxic reagents. rsc.orglabxing.com

Recent advancements focus on "green" synthesis approaches:

Microwave-Assisted Synthesis: One-pot synthesis of fluorene derivatives under microwave irradiation using water as a solvent offers a green and efficient alternative. researchgate.net

Catalyst-Free Reactions: The development of catalyst-free synthesis methods reduces costs and environmental impact. researchgate.net

Palladium-Catalyzed Reactions: Facile and efficient approaches using palladium-catalyzed dual C-C bond formation allow for the synthesis of a range of fluorene derivatives under milder conditions. labxing.com

Air Oxidation: A green and highly efficient technique for synthesizing 9-fluorenones from 9H-fluorenes involves aerobic oxidation in the presence of a base, which can be performed under mild conditions with a simple workup. researchgate.net

Lewis Acid-Promoted Reactions: A two-step synthetic route involving a Lewis acid-promoted Friedel–Crafts reaction followed by oxidation provides a milder method for synthesizing derivatives like 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene. rsc.org

Advanced Device Architectures and Performance Optimization

Derivatives of this compound are integral components in a variety of advanced electronic and optoelectronic devices. Ongoing research focuses on optimizing device architectures to maximize performance.

Organic Light-Emitting Diodes (OLEDs): Fluorene-based materials are widely used as hole transport materials (HTMs) and emitters in OLEDs. nih.gov The incorporation of specific fluorene derivatives has led to significant improvements in device efficiency, brightness, and operational lifetime. nih.govrsc.org For example, devices using 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) as the HTM have shown a five-fold increase in luminous efficiency compared to traditional materials. nih.gov

Organic Solar Cells (OSCs): The favorable light absorption and charge transport characteristics of fluorene derivatives make them suitable for use in OSCs. Blending these materials with electron acceptors can enhance the power conversion efficiency (PCE) of solar cells. Research has demonstrated that the use of interlayers can further boost the PCE of devices based on fluorene copolymers. researchgate.net

Organic Field-Effect Transistors (OFETs): Alkylated polyfluorene polymers are of great interest for OFETs due to their high charge-carrier mobility and good processability. ossila.com The photostability of OFETs is a critical factor for their practical application, and recent studies have shown that certain fluorene-based OFETs exhibit high stability under illumination. acs.org

Perovskite Solar Cells: Fluorene-based HTMs are also being investigated for use in perovskite solar cells, with a focus on improving performance by extending the π-conjugation system of the material. acs.org

Multi-Stimuli Responsive Materials and Smart Systems

A particularly exciting frontier is the development of "smart" materials and systems based on this compound that can respond to multiple external stimuli. These materials can change their properties in response to triggers like light, heat, mechanical force, pH changes, or the presence of specific chemicals. nih.govrsc.orgrsc.org

The design of multi-stimuli responsive polymers is challenging but holds immense promise for applications in areas like sensing, drug delivery, and information storage. nih.gov For example, a derivative of 2-((9H-fluoren-9-ylidene)methyl)pyridine has been shown to exhibit mechanofluorochromism, changing its emission color in response to mechanical grinding. nsc.ru Another area of exploration is the creation of materials that respond to a combination of physical and chemical stimuli, such as temperature and pH, which enhances their versatility. nih.gov The development of polymers that are sensitive to factors like trinitrophenol (TNP), acid, voltage, and light further expands the potential applications of fluorene-based smart systems. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 9H-Fluorene-2,5-diamine, and how can data interpretation avoid common pitfalls?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for positional isomer confirmation (e.g., distinguishing 2,5- vs. 2,7-substitution) with high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, NIST mass spectral libraries for fluorene derivatives (e.g., 2,7-dinitro-9H-fluorene ) provide reference fragmentation patterns to cross-validate experimental MS data. Infrared (IR) spectroscopy can confirm amine functional groups via N–H stretching bands (3100–3500 cm⁻¹). Cross-reference with crystallographic data (e.g., bond lengths in fluorene analogs ) to resolve ambiguities in planar vs. non-planar conformations.

Q. How should researchers design crystallization experiments for this compound to obtain high-quality single crystals?

- Methodological Answer : Optimize solvent polarity (e.g., DMF/water mixtures) and temperature gradients to promote slow nucleation. Use SHELX-76 or SHELXL for preliminary refinement of unit cell parameters. For analogs like 9-phenyl-4,5-diaza-9H-fluoren-9-ol, slow evaporation at 291 K yielded suitable crystals with mean C–C bond deviations of 0.003 Å . Monitor crystal stability under ambient conditions, as fluorene derivatives may exhibit hygroscopicity or oxidative degradation .

Advanced Research Questions

Q. How can structural contradictions between X-ray diffraction data and computational models be resolved for this compound derivatives?

- Methodological Answer : Perform multi-parameter refinement in SHELXL to address discrepancies in bond angles or torsional strain. For example, compare experimental C–C bond lengths (e.g., 1.42–1.48 Å in fluorene systems ) with density functional theory (DFT)-optimized geometries. If deviations exceed 0.02 Å, reassess hydrogen bonding or π-stacking interactions in the crystal lattice. Validate thermal displacement parameters (ADPs) to rule out dynamic disorder effects.

Q. What strategies mitigate conflicting spectral data (e.g., NMR splitting vs. MS fragmentation) in di-substituted fluorene systems?

- Methodological Answer : For NMR, employ 2D techniques (COSY, NOESY) to resolve overlapping signals caused by symmetry or proximity of substituents. In mass spectrometry, compare experimental fragmentation pathways (e.g., loss of NH₂ groups) with NIST reference data for analogous compounds like 9H-fluorene-2,7-diamine . If contradictions persist, use isotopic labeling (e.g., ¹⁵N) to track amine group behavior during ionization.

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., light, temperature)?

- Methodological Answer : Conduct accelerated degradation studies using UV/Vis spectroscopy to monitor absorbance shifts indicative of oxidation (e.g., fluorenone formation ). Thermogravimetric analysis (TGA) can identify decomposition thresholds, while differential scanning calorimetry (DSC) detects phase transitions. For storage, maintain inert atmospheres (N₂/Ar) and avoid prolonged exposure to UV light, as fluorene derivatives are prone to photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.